Pralatrexate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-WMCAAGNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048578 | |
| Record name | Pralatrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in shloroform and ethanol, Soluble in aqueous solutions at pH 6.5 or higher | |
| Record name | Pralatrexate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to yellow solid | |
CAS No. |
146464-95-1 | |
| Record name | Pralatrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146464-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralatrexate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146464951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralatrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06813 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pralatrexate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralatrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[[4-[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioc acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALATREXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q8I19Q20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pralatrexate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7786 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Pralatrexate Action
Pralatrexate Interaction with Folate Metabolism Pathways
This compound primarily exerts its cytotoxic effects by disrupting the normal functioning of folate metabolism. This interference is achieved through the potent inhibition of key enzymes and its efficient intracellular accumulation via polyglutamylation.
Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Specificity
The principal target of this compound is dihydrofolate reductase (DHFR), an essential enzyme responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). patsnap.comresearchgate.net THF and its derivatives are crucial cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. researchgate.net By competitively inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby halting DNA synthesis and cell proliferation. patsnap.comresearchgate.net
Research has demonstrated that this compound is a potent inhibitor of human DHFR. In a cell-free system, this compound exhibited concentration-dependent inhibition of recombinant human DHFR activity. nih.gov Comparative studies have shown that this compound is a more potent inhibitor of DHFR than other antifolates like methotrexate (B535133) and pemetrexed (B1662193). nih.gov The apparent inhibitory constant (Ki) values, which indicate the concentration required to produce half-maximum inhibition, further highlight these differences.
Interactive Data Table: DHFR Inhibition by Antifolates
| Antifolate | Apparent Ki for DHFR Inhibition (nM) |
|---|---|
| This compound | 45 nih.gov |
| Methotrexate | 26 nih.gov |
| Pemetrexed | >200 nih.gov |
Folylpolyglutamyl Synthetase (FPGS) Polyglutamylation and Intracellular Retention Dynamics
Once inside the cell, this compound undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamyl synthetase (FPGS). patsnap.comdrugbank.com This process involves the addition of multiple glutamate (B1630785) residues to the this compound molecule. patsnap.com Polyglutamylation serves two critical functions: it significantly enhances the intracellular retention of this compound, preventing its efflux from the cell, and it increases the drug's inhibitory potency against folate-dependent enzymes. patsnap.comresearchgate.net
Studies have shown that this compound is a more efficient substrate for FPGS compared to methotrexate. drugbank.comnih.gov This leads to a greater and more rapid accumulation of polyglutamylated this compound within cancer cells. nih.gov For instance, after a 6-hour exposure of HeLa cells to 0.5 µM this compound, approximately 80% of the intracellular drug was found in its active polyglutamated forms, with the tetraglutamate form being predominant. nih.gov In contrast, under the same conditions, there was negligible formation of methotrexate polyglutamates. nih.gov This enhanced polyglutamylation is a key factor contributing to the superior cytotoxic activity of this compound, particularly after transient drug exposures. nih.gov
Cellular Transport Mechanisms of this compound
The efficacy of this compound is also heavily dependent on its ability to be efficiently transported into and out of cancer cells. Several transport proteins play crucial roles in this process.
Reduced Folate Carrier 1 (RFC-1) Mediated Uptake and Affinity
This compound was rationally designed to have a high affinity for the reduced folate carrier 1 (RFC-1), the primary transporter responsible for the uptake of folates and antifolates into mammalian cells. nih.govnih.govnih.gov RFC-1 is a member of the solute carrier transmembrane protein family. researchgate.net this compound's affinity for RFC-1 is approximately 10 times greater than that of methotrexate. drugbank.com This high affinity facilitates a more rapid and efficient influx of the drug into tumor cells, leading to higher intracellular concentrations. patsnap.comnih.gov
The transport kinetics of this compound via RFC-1 have been studied in detail. The influx Michaelis-Menten constant (Kt) for this compound mediated by RFC-1 was found to be 0.52 µM, which is about one-tenth of the inhibitory constant (Ki) for methotrexate influx. nih.gov This indicates a much higher affinity of this compound for the carrier. The electrochemical potential of this compound within HeLa cells has been observed to far exceed the extracellular level, a characteristic consistent with RFC-1-mediated active transport. nih.gov
Interactive Data Table: RFC-1 Mediated Transport of this compound vs. Methotrexate
| Parameter | This compound | Methotrexate |
|---|---|---|
| Influx Kt/Ki (µM) | 0.52 nih.gov | ~5.2 nih.gov |
| Vmax/Km (Rate of Intracellular Transport) | 12.6 researchgate.net | ~0.9 researchgate.net |
Role of Other Transporters in this compound Efflux and Influx
Efflux of this compound and its polyglutamated forms can be mediated by multidrug resistance-associated proteins (MRPs), such as MRP2 and MRP3. researchgate.netnih.gov These transporters actively pump the drug out of the cell, which can be a mechanism of drug resistance. researchgate.net Breast Cancer Resistance Protein (BCRP), another ABC transporter, is also known to be involved in the efflux of various drugs and may play a role in this compound transport. nih.gov
In addition to efflux transporters, organic anion-transporting polypeptides (OATPs), such as OATP1B1 and OATP1B3, which are primarily expressed in the liver, can mediate the uptake of various compounds, including some anticancer drugs. nih.govresearchgate.net While their specific role in this compound transport is less characterized than that of RFC-1, they may contribute to the drug's pharmacokinetic profile.
Downstream Cellular Effects of this compound Exposure
The inhibition of DHFR and the subsequent disruption of folate metabolism by this compound trigger a cascade of downstream cellular events that ultimately lead to cell death. The depletion of THF results in a deficiency of the necessary cofactors for the synthesis of thymidylate and purines. researchgate.net
A key consequence is the accumulation of deoxyuridine monophosphate (dUMP) and the depletion of deoxythymidine monophosphate (dTMP). patsnap.com This imbalance in the nucleotide pool leads to so-called "thymineless death," characterized by DNA fragmentation and the activation of cellular repair mechanisms. patsnap.com If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis, or programmed cell death. patsnap.com This multifaceted mechanism, combining potent enzyme inhibition, enhanced cellular uptake, and prolonged intracellular retention, underlies the efficacy of this compound as a chemotherapeutic agent. patsnap.com
Disruption of DNA Synthesis and Replication
This compound's primary mechanism involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). patsnap.comresearchgate.nethres.ca DHFR is a critical enzyme in folate metabolism, responsible for converting dihydrofolate into tetrahydrofolate. patsnap.comnih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA. patsnap.comnih.gov
By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate. patsnap.com This depletion directly hinders the synthesis of thymidine (B127349) and purine (B94841) nucleotides, which are necessary for DNA replication. patsnap.comhres.ca The resulting imbalance in the nucleotide pool, characterized by the accumulation of deoxyuridine monophosphate (dUMP) and the depletion of deoxythymidine monophosphate (dTMP), can lead to DNA strand breaks. patsnap.com Ultimately, this disruption of DNA synthesis and replication machinery inhibits cancer cell growth. hres.ca
This compound is selectively transported into cancer cells via the reduced folate carrier type 1 (RFC-1), a protein often overexpressed in malignant cells. drugbank.comresearchgate.nethres.ca Once inside the cell, it is efficiently polyglutamylated by the enzyme folylpolyglutamyl synthetase (FPGS). researchgate.nethres.ca This process traps this compound within the cell for a longer duration and enhances its inhibitory effect on folate-dependent enzymes, further disrupting DNA synthesis. patsnap.comresearchgate.net
| Key Target/Process | Effect of this compound | Consequence for DNA Synthesis |
| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | Depletion of Tetrahydrofolate |
| Nucleotide Synthesis | Inhibition | Reduced availability of purines and thymidylate |
| DNA Replication | Disruption | Inhibition of new DNA strand formation |
RNA Synthesis Inhibition
The inhibitory action of this compound on DHFR also extends to the disruption of RNA synthesis. patsnap.comhres.canih.gov The synthesis of purine nucleotides, which are essential components of RNA as well as DNA, is dependent on tetrahydrofolate. patsnap.comnih.gov By causing a deficiency in tetrahydrofolate, this compound impedes the production of these crucial precursors. patsnap.com
This interference with folate metabolism halts the synthesis of the building blocks required for transcription, thereby inhibiting the production of RNA molecules. drugbank.comhres.canih.gov The disruption of both DNA and RNA synthesis contributes to the potent anti-proliferative effects of the compound. patsnap.comyoutube.comdrugdiscoverynews.com
Apoptosis Induction Pathways and Molecular Markers
The cellular stress induced by the disruption of DNA and RNA synthesis ultimately triggers programmed cell death, or apoptosis, in cancer cells. patsnap.comhres.cayoutube.com When DNA damage is too extensive for cellular repair mechanisms to handle, apoptotic pathways are activated to eliminate the malignant cells. patsnap.com
This compound has been shown to induce apoptosis in sensitive cancer cell lines. nih.gov One of the molecular markers associated with this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1. nih.gov Mcl-1 is a member of the Bcl-2 family of proteins, which are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov A decrease in the expression of anti-apoptotic proteins like Mcl-1 can shift the balance towards pro-apoptotic signals, leading to the activation of caspases and the execution of the apoptotic program. nih.govnih.govthieme-connect.de The primary effect of this compound may result from this activation of apoptosis. medscape.com
| Apoptotic Pathway Component | Role in this compound-Induced Apoptosis |
| DNA/RNA Synthesis Disruption | Triggers cellular stress and damage |
| Mcl-1 (anti-apoptotic protein) | Expression is decreased in sensitive cells |
| Caspase Cascade | Activated, leading to programmed cell death |
Cell Cycle Perturbation and Arrest Mechanisms (e.g., S-Phase arrest)
This compound treatment has been demonstrated to cause significant perturbations in the cell cycle, specifically leading to arrest in the S-phase. nih.gov The S-phase is the period of the cell cycle during which DNA is replicated. nih.gov
In sensitive myeloma cell lines, treatment with this compound resulted in an accumulation of cells in the early G1/S phase transition. nih.gov While the treated cells were able to initiate DNA synthesis, they were unable to complete it, leading to an arrest in the S-phase. nih.gov This cell cycle arrest is a direct consequence of the drug's inhibition of DNA synthesis. This effect was observed to be concentration-dependent in sensitive cell lines. nih.govresearchgate.net
Preclinical Research on Pralatrexate Efficacy
In Vitro Studies of Antitumor Activity
Pralatrexate has demonstrated potent antiproliferative effects across a wide array of human cancer cell lines. aacrjournals.org In a comprehensive panel, the 50% inhibitory concentrations (IC50s) after a 72-hour exposure ranged from 0.01 to 350 µM. aacrjournals.org This research identified two distinct groups of cell lines based on their sensitivity to the compound. A sensitive group, with IC50 values below 0.1 µM, included cell lines from prostate (PC3, DU145), head & neck (SCC61, SQ20B, HEP2), colon (HT29), lung (HOP62, HOP92), and ovarian (IGROV1) cancers. aacrjournals.org A second group, exhibiting higher resistance with IC50 values of 9 µM or greater, comprised cell lines from colon (COLO205, HCC2998), breast (MCF7), and ovarian (OVCAR3) cancers, as well as the HCT116 and MDA435 cell lines. aacrjournals.org The antiproliferative activity of this compound was found to be dependent on the duration of exposure. aacrjournals.org
Table 1: this compound Cytotoxicity in Various Human Cancer Cell Lines (72h Exposure)
| Cancer Type | Cell Line | Sensitivity Group (IC50) |
|---|---|---|
| Prostate | PC3, DU145 | Sensitive (< 0.1 µM) |
| Head & Neck | SCC61, SQ20B, HEP2 | Sensitive (< 0.1 µM) |
| Colon | HT29 | Sensitive (< 0.1 µM) |
| COLO205, HCC2998, HCT116 | Resistant (≥ 9 µM) | |
| Lung | HOP62, HOP92 | Sensitive (< 0.1 µM) |
| Ovarian | IGROV1 | Sensitive (< 0.1 µM) |
| OVCAR3 | Resistant (≥ 9 µM) | |
| Breast | MCF7 | Resistant (≥ 9 µM) |
| Other | MDA435 | Resistant (≥ 9 µM) |
Data sourced from an analysis of a panel of human cancer cell lines. aacrjournals.org
Multiple studies have established the superior potency of this compound compared to other antifolates, particularly methotrexate (B535133) and pemetrexed (B1662193). In lymphoma cell lines, this compound demonstrated more than 10-fold greater cytotoxicity than methotrexate, with IC50 values of 3–5 nM for this compound versus 30–50 nM for methotrexate. nih.gov Similarly, in studies on high-risk neuroblastoma cells, the potency of this compound was found to be ten-fold stronger than methotrexate as measured by IC50 values. nih.govnih.govscispace.com
A direct comparison in a pleural mesothelioma cell line (H2052) revealed a significant efficacy difference, with an IC50 of 0.625 nM for this compound compared to 80 nM for methotrexate. researchgate.net Across a broader panel of cancer cell lines, this compound was consistently more potent than methotrexate, with potency ranging from 3- to 19-fold higher. aacrjournals.org
Mechanistic studies evaluating the inhibition of the target enzyme, dihydrofolate reductase (DHFR), showed apparent inhibitory constant (Ki) values of 45 nM for this compound and 26 nM for methotrexate, while pemetrexed was a weak DHFR inhibitor with a Ki value greater than 200 nM. nih.gov The enhanced cytotoxicity of this compound is also attributed to its more effective transport into cancer cells and subsequent polyglutamylation, a process that traps the drug intracellularly. nih.govnih.gov In NCI-H460 non-small cell lung cancer (NSCLC) cells, a significantly greater percentage of radiolabeled this compound entered the cells and was polyglutamylated compared to either methotrexate or pemetrexed. nih.govnih.gov
Table 2: Comparative In Vitro Potency of this compound and Other Antifolates
| Comparison Metric | This compound | Methotrexate | Pemetrexed | Cell Line(s) / System |
|---|---|---|---|---|
| IC50 (Lymphoma) | 3-5 nM | 30-50 nM | Not Reported | RL, HT, SKI-DLBCL-1, Raji, Hs445 |
| IC50 (Mesothelioma) | 0.625 nM | 80 nM | Not Reported | H2052 |
| Relative Potency (Neuroblastoma) | ~10x stronger | 1x | Not Reported | Four human neuroblastoma lines |
| Relative Potency (General) | 3-19x stronger | 1x | Not Reported | Panel of cancer cell lines |
| DHFR Inhibition (Ki) | 45 nM | 26 nM | >200 nM | Recombinant human DHFR |
Data compiled from multiple comparative studies. aacrjournals.orgnih.govnih.govresearchgate.netnih.gov
In vitro testing has confirmed that this compound exhibits significant cytotoxic activity across a number of human lymphoproliferative tumor cell types. nps.org.au Studies focusing on lymphoma cell lines have shown consistent and potent activity. For instance, this compound displayed marked cytotoxicity against a panel of five lymphoma cell lines—RL (transformed follicular lymphoma), HT (T-cell lymphoma), SKI-DLBCL-1 (diffuse large B cell lymphoma), Raji (Burkitt's lymphoma), and Hs445 (Hodgkin's disease)—with IC50 values in the low nanomolar range (3–5 nM). nih.gov
Its activity is particularly notable in T-cell malignancies. nih.gov this compound exhibits concentration- and time-dependent cytotoxicity against a broad panel of T-lymphoma cell lines, including H9, HH, P12, and PF382. aacrjournals.orgcancer-research-network.com In these T-cell lymphoma models, treatment with this compound at nanomolar concentrations induces potent apoptosis. cancer-research-network.com Further investigations in multiple myeloma (MM) cell lines showed that this compound induced concentration-dependent cell death in a subset of human myeloma cell lines (HMCL) and was 10-fold more potent than methotrexate in sensitive lines. nih.gov
This compound's antitumor activity extends to various solid tumor cell lines.
Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated superior anti-tumor activity in NSCLC models compared to other antifolates. nih.govnih.gov Studies in NCI-H460 NSCLC cells revealed that this compound's efficacy is linked to enhanced cellular uptake and increased polyglutamylation within the tumor cells. nih.govnih.gov
Neuroblastoma: Preclinical evaluations have highlighted this compound's potential in treating high-risk neuroblastoma. nih.govnih.gov Treatment with this compound effectively blocked cell growth in both 2D and 3D culture conditions across four different human neuroblastoma cell lines: BE(2)-C, CHP-212, LAN-1, and SK-N-AS. nih.govasc-abstracts.org The IC50 values were in the low micromolar range and were approximately ten-fold lower than those of methotrexate for the same cell lines. nih.govasc-abstracts.org this compound was shown to inhibit the proliferative potential of neuroblastoma cells and induce apoptosis, confirmed by caspase-3 activation and PARP cleavage. nih.govnih.gov
Table 3: IC50 Values of this compound in Human Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| BE(2)-C | 0.004 |
| CHP-212 | 0.003 |
| LAN-1 | 0.002 |
| SK-N-AS | 0.003 |
Data from a 72-hour continuous exposure study. nih.gov
Gastric Cancer (GC): Research has begun to explore the efficacy of this compound in gastric cancer. researcher.life Studies have shown that this compound can reduce cell proliferation and induce apoptosis in GC cells. researcher.life This anticancer mechanism in gastric cancer is linked to the inhibition of the Hedgehog (Hh) signaling pathway through the downregulation and degradation of the SMO protein. researcher.life
In Vivo Xenograft and Murine Model Investigations
The potent in vitro activity of this compound in T-cell lymphoma has been successfully translated into in vivo models. In a xenograft NOG (NOD/Shi-scid/IL-2Rγnull) mouse model of human T-cell lymphoma, the combination of this compound and the HDAC inhibitor romidepsin (B612169) exhibited enhanced efficacy compared to either drug used as a single agent. aacrjournals.org Similarly, in a severe combined immunodeficient (SCID)-beige mouse model of transformed cutaneous T-cell lymphoma (CTCL), the addition of this compound to the proteasome inhibitor bortezomib (B1684674) resulted in greater efficacy than either drug alone. aacrjournals.org
Direct comparisons with methotrexate in NOD/SCID mouse xenograft models using various lymphoma cell lines (HT, RL, and SKI) demonstrated that this compound produced statistically superior tumor growth inhibition. nih.gov In mice bearing HT T-cell lymphoma tumors, this compound treatment led to complete disease regression, whereas methotrexate only caused a minor reduction in tumor growth. nih.gov In the RL lymphoma model, this compound treatment resulted in significant tumor regression, with two-thirds of the mice achieving complete regression, a result markedly superior to the modest growth delay seen with methotrexate. nih.gov These preclinical results underscore the significant in vivo activity of this compound against T-cell lymphomas. nih.govnih.gov
This compound Activity in B-cell Lymphoma and Multiple Myeloma Xenograft Models
Preclinical studies have demonstrated the potent activity of this compound in various B-cell lymphoma and multiple myeloma xenograft models, often showing superiority over the older antifolate, methotrexate.
In the realm of B-cell malignancies, this compound has shown significant tumor growth inhibition. A key study compared the in vivo efficacy of this compound and methotrexate in several non-Hodgkin lymphoma (NHL) xenograft models established in NOD/SCID mice. The cell lines used included RL, a transformed follicular lymphoma (a type of B-cell lymphoma), and HT and SKI-DLBCL-1, both diffuse large B-cell lymphomas (DLBCL). Across all these B-cell lymphoma models, this compound demonstrated statistically superior tumor growth inhibition compared to methotrexate. nih.gov These findings highlighted the marked in vivo activity of this compound against various types of NHL. nih.gov
For multiple myeloma, another B-cell malignancy, this compound has also shown promising preclinical efficacy. In a novel mouse xenograft model where NOG mice were inoculated with MM.1s human myeloma cells, treatment with this compound resulted in a significant reduction in tumor burden after just two doses. nih.gov Further research into the mechanisms of action in multiple myeloma cell lines revealed that this compound's effectiveness is linked to the expression levels of the reduced folate carrier (RFC) and dihydrofolate reductase (DHFR) mRNA. nih.gov this compound induced dose-dependent apoptosis in sensitive human myeloma cell lines (HMCLs), and this sensitivity correlated with higher relative levels of RFC-1 mRNA. researchgate.net
Table 1: this compound Efficacy in B-cell Lymphoma and Multiple Myeloma Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Reference |
| B-cell Lymphoma | RL (transformed follicular lymphoma) | Statistically superior tumor growth inhibition compared to methotrexate. | nih.gov |
| B-cell Lymphoma | HT (diffuse large B-cell lymphoma) | Statistically superior tumor growth inhibition compared to methotrexate. | nih.gov |
| B-cell Lymphoma | SKI-DLBCL-1 (diffuse large B-cell lymphoma) | Statistically superior tumor growth inhibition compared to methotrexate. | nih.gov |
| Multiple Myeloma | MM.1s | Significant reduction in tumor burden after two doses. | nih.gov |
Efficacy Evaluation in Solid Tumor Xenograft Models (e.g., Lung Cancer, Breast Cancer, SCC, Neuroblastoma, Gastric Cancer)
The preclinical investigation of this compound has extended to a variety of solid tumors, revealing a broad spectrum of anti-neoplastic activity.
In non-small cell lung cancer (NSCLC), this compound has demonstrated superior anti-tumor activity in vivo compared to other antifolates. Studies using MV522 and NCI-H460 human NSCLC xenografts showed that this compound led to more effective, dose-dependent tumor growth inhibition, particularly in the more rapidly growing NCI-H460 model. researchgate.net
Preclinical evaluation in high-risk neuroblastoma has also yielded positive results. This compound effectively inhibited cell growth and viability in four different human neuroblastoma cell lines in both 2D and 3D culture conditions. nih.gov Furthermore, in an ex vivo model using patient-derived xenograft (PDX) tissue, this compound treatment significantly decreased Ki67 staining, a marker of proliferation, suggesting its potential to identify neuroblastoma patients who might benefit from this therapy. nih.govresearchgate.net
Research into gastric cancer has uncovered a novel anticancer mechanism for this compound. It has been shown to inhibit the Hedgehog (Hh) signaling pathway by downregulating SMO, which leads to the degradation of GLI1. This suppression of Hh signaling results in reduced cell proliferation and the induction of apoptosis in gastric cancer cells. researcher.life While specific in vivo xenograft data for gastric cancer is emerging, these mechanistic insights are promising.
For breast cancer, in vitro studies have shown that the IC50 (the concentration of a drug that gives half-maximal response) of this compound is ten-fold lower than that of methotrexate in breast cancer cells. researchgate.net However, detailed in vivo efficacy data from breast cancer xenograft models is not extensively available in the reviewed literature.
Similarly, while this compound has been evaluated in a broad panel of cancer cell types, specific preclinical data on its efficacy in squamous cell carcinoma (SCC) xenograft models is not widely reported in the currently available research.
Table 2: this compound Efficacy in Solid Tumor Xenograft Models
| Cancer Type | Xenograft/Cell Line Model | Key Findings | Reference |
| Non-Small Cell Lung Cancer | MV522 and NCI-H460 xenografts | Superior anti-tumor activity and dose-dependent tumor growth inhibition compared to other antifolates. | researchgate.net |
| Neuroblastoma | Four human neuroblastoma cell lines and a PDX ex vivo model | Inhibition of cell growth and viability; decreased Ki67 staining in PDX model. | nih.gov |
| Gastric Cancer | Gastric cancer cell lines | Reduces cell proliferation and induces apoptosis via inhibition of the Hedgehog signaling pathway. | researcher.life |
| Breast Cancer | Breast cancer cell lines | IC50 is ten-fold lower than methotrexate. | researchgate.net |
Application of Non-invasive Imaging Modalities in Preclinical Efficacy Assessment (e.g., Surface Bioluminescence, 3D Ultrasound)
The preclinical assessment of this compound's efficacy has been enhanced by the use of advanced, non-invasive imaging techniques. These modalities allow for the real-time, longitudinal monitoring of tumor growth and response to treatment in living animals, providing more dynamic and detailed data than traditional caliper measurements.
In a murine xenograft model of human T-cell lymphoma, a multimodality imaging approach utilizing surface bioluminescence (SBL) and three-dimensional ultrasound (3D-US) was employed to evaluate the in vivo activity of this compound, both as a single agent and in combination. aacrjournals.orgresearchgate.net
Surface bioluminescence imaging, which relies on the detection of light emitted by luciferase-expressing tumor cells, was used to track the tumor response to treatment. In vivo SBL images of H9 human T-cell lymphoma xenograft tumors provided a visual and quantifiable measure of the anti-tumor effects of different doses of this compound. aacrjournals.orgresearchgate.net This technique allowed for the determination of the maximum tolerated dose and provided clear evidence of the drug's anti-tumor activity.
Complementing SBL, 3D ultrasound was used for the volumetric analysis of xenografted tumors. aacrjournals.org This imaging modality provided precise and reproducible measurements of tumor volume, allowing for a detailed assessment of therapeutic efficacy, especially in tumors with higher starting volumes. The combination of SBL and 3D-US offered a comprehensive and validated approach to assessing treatment response across different experimental groups, often with the benefit of using fewer animals to achieve statistically significant results. aacrjournals.org
Clinical Research on Pralatrexate in Hematologic Malignancies
Peripheral T-cell Lymphoma (PTCL) Clinical Research
Clinical trials have established pralatrexate as a significant therapeutic option for patients with relapsed or refractory PTCL.
Single-Agent Efficacy and Response Rate Analyses (e.g., PROPEL Study, LUMIERE trial)
The PROPEL study enrolled 115 patients, with 111 receiving at least one dose of this compound and 109 being evaluable for efficacy. nih.govascopubs.orgnih.gov The patient population was heavily pre-treated, with a median of three prior systemic therapies. nih.govnih.gov The study demonstrated that this compound induced durable responses. nih.govascopubs.org The ORR, as assessed by an independent central review, was 29% in the evaluable patient population, which included 12 complete responses (CR) (11%) and 20 partial responses (PR) (18%). nih.govnih.govbohrium.com The median duration of response was 10.1 months. nih.govnih.govbohrium.com Median PFS and OS were reported as 3.5 months and 14.5 months, respectively. nih.govnih.govbohrium.com
A pooled analysis of four prospective clinical trials, including data from the PROPEL study and other regulatory-mandated studies in China, Taiwan, and Japan, provided a broader view of this compound's efficacy in 221 patients with relapsed/refractory PTCL. ashpublications.orgnih.gov This analysis showed an ORR of 40.7%, with a median DoR of 9.1 months, a median PFS of 4.6 months, and a median OS of 16.3 months. nih.gov
Table 1: Efficacy of Single-Agent this compound in Relapsed/Refractory PTCL (PROPEL Study)
| Efficacy Endpoint | Result |
|---|---|
| Overall Response Rate (ORR) | 29% |
| Complete Response (CR) | 11% |
| Partial Response (PR) | 18% |
| Median Duration of Response (DoR) | 10.1 months |
| Median Progression-Free Survival (PFS) | 3.5 months |
| Median Overall Survival (OS) | 14.5 months |
Data from the pivotal PROPEL study in 109 evaluable patients. nih.govnih.govbohrium.com
Post-Marketing Clinical Trials and Real-World Evidence Generation
Following its approval, post-marketing studies and real-world evidence have further characterized the effectiveness of this compound in the clinical setting. A multicenter retrospective analysis in Korea involving 38 patients with relapsed or refractory PTCL treated with this compound in a real-world setting reported an ORR of 21.1%, with a median DoR of 7.6 months. nih.govnih.gov The median PFS was 1.8 months, and the median OS was 7.7 months. nih.govnih.gov
Another real-world data analysis from Turkey, which included 13 patients with relapsed and refractory T-cell lymphomas, showed an ORR of 38%, with a median PFS of 6.78 months and a median OS of 32 months. egetipdergisi.com.tr These real-world studies, while showing some variability in outcomes likely due to differences in patient populations and treatment settings, confirm the activity of this compound outside of the controlled clinical trial environment.
A pooled analysis of four single-agent studies, which can be considered a form of post-marketing analysis, included data from regulatory studies in China, Taiwan, and Japan. ashpublications.orgnih.gov This extensive dataset of 221 patients demonstrated an ORR of 40.7% and a median OS of 16.3 months, reinforcing the clinical benefit of this compound in a broader international patient population. nih.gov
Subtype-Specific Clinical Responses in PTCL
The efficacy of this compound has been observed across various subtypes of PTCL. In the PROPEL study, the majority of patients had PTCL-not otherwise specified (PTCL-NOS), which is the most common subtype. nih.gov A pooled analysis of 221 patients provided more detailed insights into subtype-specific responses. nih.gov In this analysis, the ORR for PTCL-NOS was 41%, for angioimmunoblastic T-cell lymphoma (AITL) it was 43%, and for anaplastic large cell lymphoma (ALCL), ALK-negative, it was 46%. nih.gov
A subgroup analysis of the PROPEL study focused on 12 patients with transformed mycosis fungoides (tMF), an aggressive form of cutaneous T-cell lymphoma that can behave like a systemic lymphoma. nih.govwustl.edu This analysis reported an ORR of 25% by independent central review and 58% by investigator assessment. nih.govwustl.edu
Table 2: this compound Efficacy by PTCL Subtype (Pooled Analysis)
| PTCL Subtype | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|
| PTCL-NOS (n=108) | 41% | 4.8 months | 15.4 months |
| AITL (n=47) | 43% | 1.9 months | 18.0 months |
| ALCL, ALK-negative (n=26) | 46% | 4.8 months | 19.3 months |
| Transformed Mycosis Fungoides (n=12) | 25% | 1.7 months | 13.6 months |
Data from a pooled analysis of 221 patients from four clinical trials. nih.gov
Cutaneous T-cell Lymphoma (CTCL) Clinical Investigations
This compound has also been evaluated in patients with CTCL, another form of T-cell malignancy that primarily affects the skin but can progress to involve lymph nodes, blood, and internal organs.
Phase I/II Study Designs and Efficacy Outcomes in Relapsed/Refractory CTCL
A phase 1 dose-escalation study was conducted to determine a well-tolerated and effective dose of this compound in patients with relapsed or refractory CTCL. ashpublications.org This study identified a recommended dosing regimen that was then explored in an expansion cohort. ashpublications.org In 29 patients treated at the recommended dose, the ORR was 45%. ashpublications.org
Another phase 1/2 open-label, multicenter clinical trial investigated the combination of this compound with oral bexarotene (B63655) in 34 patients with relapsed/refractory CTCL. nih.gov The study aimed to determine the maximum tolerated dose (MTD) and the recommended dose for the combination therapy. nih.gov At the MTD, the response rate was 60%, including 4 complete responses and 14 partial responses. nih.gov The median progression-free survival was 12.8 months. nih.gov
Table 3: Efficacy of this compound in Relapsed/Refractory CTCL
| Study | Treatment | Number of Patients | Overall Response Rate (ORR) |
|---|---|---|---|
| Phase 1 Dose-Finding Study | This compound Monotherapy | 29 | 45% |
| Phase 1/2 Study | This compound + Bexarotene | 33 (evaluable) | 61% |
Data from two separate clinical trials in patients with relapsed/refractory CTCL. ashpublications.orgnih.gov
This compound Activity Across Various CTCL Subtypes (e.g., Sézary Syndrome, Transformed Mycosis Fungoides)
The activity of this compound has been demonstrated in various subtypes of CTCL. In the phase 1/2 study of this compound combined with bexarotene, responses were observed across different CTCL subtypes. nih.gov Notably, the response rate was 67% in patients with Sézary syndrome and 50% in those with transformed mycosis fungoides. nih.gov
A retrospective analysis of this compound's efficacy in cytotoxic CTCL subtypes, a more aggressive form of the disease, showed an impressive ORR of 100% in 18 patients, with a complete response rate of 67%. ashpublications.org This study included patients with subcutaneous panniculitis-like T-cell lymphoma (SPTCL) and primary cutaneous gamma-delta T-cell lymphoma (PCGDTL). ashpublications.org In patients with SPTCL, the complete response rate was 89%. ashpublications.org
The subgroup analysis of the PROPEL study also provided specific data on transformed mycosis fungoides, showing an ORR of 25% by independent review and 58% by investigator assessment in 12 patients. nih.govwustl.eduamegroups.org These findings highlight the potential of this compound in treating some of the most challenging and aggressive forms of CTCL.
Exploratory Clinical Research in Other Hematologic Malignancies (e.g., Non-Hodgkin Lymphoma, Multiple Myeloma, Hodgkin Lymphoma)
Exploratory clinical research has been conducted to evaluate the efficacy of this compound in a range of hematologic malignancies beyond its primary indication of peripheral T-cell lymphoma (PTCL). These investigations have sought to determine the potential of this novel antifolate in other lymphoid malignancies, including various subtypes of Non-Hodgkin Lymphoma, Multiple Myeloma, and Hodgkin Lymphoma.
Non-Hodgkin Lymphoma
This compound has been investigated in several subtypes of Non-Hodgkin Lymphoma (NHL), building on the strong preclinical rationale for its activity against lymphoid malignancies.
In a pivotal Phase 2 study known as PROPEL, which primarily focused on relapsed or refractory PTCL, the efficacy of this compound was demonstrated. researchgate.netwustl.edu This international, multicenter trial provided key data on the activity of this compound as a single agent. researchgate.net In this heavily pretreated patient population, this compound induced durable responses. nih.gov
Further studies have explored this compound in combination with other chemotherapeutic agents. A Phase 1 trial evaluated this compound in combination with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) for newly diagnosed PTCL. nih.gov This study aimed to determine the maximum tolerated dose and assess the response rates of the combination therapy, known as Fol-CHOP. nih.govashpublications.org The combination demonstrated clinically meaningful efficacy. ashpublications.org
The synergistic effects of this compound with other agents have also been a focus of preclinical and clinical research. For instance, preclinical data showed a synergistic relationship between this compound and gemcitabine (B846) in NHL cell lines, which was dependent on the schedule of administration. nih.gov This led to a Phase I/IIa study to determine the optimal dose and schedule for this combination in patients with relapsed or refractory lymphoma. nih.gov
A study was also designed to assess the effectiveness of this compound in patients with relapsed or refractory B-cell Non-Hodgkin's lymphoma, with the co-administration of vitamin B12 and folic acid. clinicaltrials.gov
Below is a summary of the key findings from a selection of these studies.
Interactive Table: Clinical Trial Results of this compound in Non-Hodgkin Lymphoma
| Study | Phase | Patient Population | Key Efficacy Results |
| PROPEL | II | Relapsed or refractory PTCL | Overall Response Rate (ORR): 29% Complete Response (CR): 11% Partial Response (PR): 18% Median Duration of Response: 10.1 months wustl.edu |
| Fol-CHOP | I | Newly diagnosed PTCL | ORR: 83.9% CR: 20 patients PR: 6 patients nih.govashpublications.org |
| This compound + Gemcitabine | I/IIa | Relapsed or refractory lymphoma | Synergy observed in preclinical models nih.gov |
| NCT00998946 | II | Relapsed or refractory B-cell NHL | To determine efficacy with vitamin B12/folic acid clinicaltrials.gov |
Multiple Myeloma
The potential utility of this compound has also been explored in the context of multiple myeloma, a malignancy of plasma cells. Preclinical studies indicated that this compound is cytotoxic to multiple myeloma cells, providing the rationale for clinical investigation. ashpublications.org
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety and efficacy of this compound in combination with bortezomib (B1684674) in adult patients with relapsed or refractory multiple myeloma. ashpublications.org This study utilized a standard 3+3 dose-escalation design. ashpublications.org While the combination was found to be generally safe, it demonstrated modest activity in this patient population. ashpublications.org
Interactive Table: Clinical Trial Results of this compound in Multiple Myeloma
| Study | Phase | Patient Population | Key Efficacy Results |
| NCT01114282 | I | Relapsed or refractory Multiple Myeloma | Very Good Partial Response: 9% (1 patient) Partial Response: 9% (1 patient) Minimal Response: 9% (1 patient) Progressive Disease: 18% (2 patients) Median Duration of Response: 4 months ashpublications.org |
Hodgkin Lymphoma
Limited clinical data is available for the use of this compound in patients with Hodgkin Lymphoma. One early phase study included a small number of patients with relapsed or refractory Hodgkin's disease. nih.gov In this dose-escalation trial, where this compound was administered every other week, a total of 16 patients were treated, including five with Hodgkin's disease. nih.gov The primary aim was to determine the maximum tolerated dose and efficacy. nih.gov
Interactive Table: this compound in Hodgkin Lymphoma
| Study | Phase | Patient Population | Number of Hodgkin's Disease Patients |
| O'Connor et al. 2009 | I | Relapsed/refractory Hodgkin's lymphoma and NHL | 5 nih.gov |
Clinical Research on Pralatrexate in Solid Tumors
Non-Small Cell Lung Cancer (NSCLC) Clinical Investigations
Pralatrexate, a folate analogue, has been a subject of clinical investigation in patients with non-small cell lung cancer (NSCLC).
This favorable survival trend was more pronounced in a prespecified subgroup of patients with nonsquamous cell carcinoma (n=107). In this cohort, the reduction in the risk of death was more significant, with an observed HR of 0.65. These findings suggested that this compound might offer a survival benefit in this specific NSCLC subpopulation.
Table 1: Key Efficacy Findings of this compound vs. Erlotinib in NSCLC (NCT00606502)
| Population | N | Endpoint | Hazard Ratio (95% CI) |
|---|---|---|---|
| Intent-to-Treat (All Patients) | 201 | Overall Survival | 0.84 (0.61-1.14) |
| Nonsquamous Histology | 107 | Overall Survival | 0.65 (0.42-1.0) |
Exploratory Clinical Trials in Other Solid Tumor Types
Exploratory clinical research has been conducted to determine the potential role of this compound in a variety of other solid tumors.
Table 2: Clinical Outcomes of Phase II this compound Trial in Malignant Pleural Mesothelioma
| Endpoint | Result |
|---|---|
| Objective Response Rate (ORR) | 0% |
| Minor Responses | 2 patients |
| Stable Disease | 3 patients |
| Median Time to Progression | 3.0 months |
| Median Overall Survival | 7.0 months |
Transitional Cell Carcinoma of Urinary Bladder: A phase 2, single-arm study (NCT00722553) was conducted to determine the effectiveness of this compound in patients with advanced or metastatic relapsed transitional cell carcinoma of the urinary bladder who had progressed after a platinum- and/or methotrexate-based chemotherapy regimen. The trial completed its primary objective in 2011. However, the final efficacy results from this study have not been made available in published literature.
Table 3: Efficacy of this compound in Combination with Oxaliplatin in Advanced Esophago-Gastric Cancer (NCT01178944)
| Endpoint | Result |
|---|---|
| Overall Response Rate (ORR) | 26% |
| Median Progression-Free Survival (PFS) | 4.35 months |
| Median Overall Survival (OS) | 6.89 months |
Pharmacokinetic and Pharmacodynamic Research of Pralatrexate
Systemic Clearance and Elimination Pathways (e.g., Renal Excretion, Hepatobiliary Excretion)
Pralatrexate is eliminated from the body through multiple pathways, with both renal and non-renal routes playing significant roles. Following administration, a notable portion of the drug is excreted unchanged in the urine. drugbank.comoncologynewscentral.com Studies have shown that after a single intravenous dose, approximately 34% of the this compound is excreted unchanged in the urine. drugbank.comoncologynewscentral.comnih.gov A mass balance study using radiolabeled this compound provided more detailed insights into its excretion, revealing that over a 168-hour period, a mean of 34.1% of the radioactivity was recovered in urine and 38.7% in feces. aacrjournals.org This indicates that both renal and fecal excretion are major routes of elimination for this compound and its metabolites. aacrjournals.org Additionally, about 10% of the administered dose was exhaled over 24 hours. drugbank.comaacrjournals.org
Non-renal clearance is responsible for approximately two-thirds of the administered this compound's elimination. While the precise mechanisms of this non-renal clearance are not fully understood, it is known that this compound is not significantly metabolized by the hepatic cytochrome P-450 (CYP) isoenzymes or by phase II hepatic glucuronidases. drugbank.comcancercareontario.ca In vitro studies have indicated a low potential for this compound to induce or inhibit CYP450 isoenzymes. fda.gov This suggests that direct hepatotoxicity from folate antagonism, rather than extensive hepatic metabolism, is the likely cause of any observed serum enzyme elevations. nih.gov
The total systemic clearance of this compound is influenced by its diastereomers. The S-diastereomer exhibits a total systemic clearance of 417 mL/min, while the R-diastereomer has a clearance of 191 mL/min. drugbank.com In vitro studies have also shown that this compound is a substrate for various transport proteins, including breast cancer resistance protein (BCRP), multidrug resistance-associated protein 2 (MRP2), and MRP3, which may contribute to its elimination. nih.gov
Terminal Elimination Half-life Characterization
The terminal elimination half-life of this compound is reported to be between 12 and 18 hours, with a coefficient of variance ranging from 62% to 120%. drugbank.comnih.gov This relatively long half-life, compared to other antifolates like methotrexate (B535133), is a key characteristic of the drug. nih.gov The plasma concentration of this compound's diastereomers declines in a multiphasic manner, featuring a rapid initial fall followed by a slower terminal phase. drugbank.comresearchgate.net This slow terminal phase is thought to be a result of the enterohepatic circulation of the drug, its return from deep intracellular compartments, or its release after deglutamylation. drugbank.com No accumulation of this compound has been observed over multiple treatment cycles. oncologynewscentral.comfda.govcancercareontario.ca
Impact of Hepatic and Renal Impairment on this compound Clearance
Given that a significant portion of this compound is cleared by the kidneys, renal function can impact its elimination. nih.gov In patients with renal impairment, the renal clearance of this compound diastereomers is decreased. nih.govnih.gov However, studies have shown that for patients with mild to moderate renal impairment, this compound exposure is similar to that in patients with normal renal function. nih.govnih.gov Consequently, no dose adjustment is typically necessary for this group. medscape.comfolotyn.com For individuals with severe renal impairment (eGFR 15 to <30 mL/min/1.73 m²), a dose reduction is recommended due to the potential for increased exposure and toxicity. nih.govnih.govnih.govfolotyn.com It is advised to avoid using this compound in patients with end-stage renal disease unless the potential benefits outweigh the risks. medscape.comfolotyn.com
The pharmacokinetics of this compound in patients with hepatic impairment have not been as extensively studied. cancercareontario.cacancercareontario.caclinicaltrials.gov While this compound can cause abnormalities in liver function tests, these are generally not indicative of extensive hepatic metabolism but rather a direct effect of folate antagonism. nih.govmedscape.com Patients with pre-existing liver conditions were often excluded from clinical trials. cancercareontario.cacancercareontario.ca Therefore, caution is advised when administering this compound to patients with hepatic impairment, and monitoring of liver function is recommended. nih.govmedscape.com
Plasma Protein Binding Characteristics
In vitro studies have demonstrated that this compound is approximately 67% bound to plasma proteins. drugbank.comoncologynewscentral.comnih.gov This level of protein binding is an important factor in the drug's distribution and availability to target tissues.
Pharmacokinetic Analysis of this compound Diastereomers
This compound is administered as a racemic mixture of two diastereomers, PDX-10a (S-diastereomer) and PDX-10b (R-diastereomer), which exhibit different pharmacokinetic profiles. drugbank.comnih.govnih.gov The systemic clearance of the S-diastereomer is approximately 417 mL/min, while the R-diastereomer has a lower clearance of 191 mL/min. drugbank.comnih.gov This difference in clearance leads to plasma exposures of the R-diastereomer being about two-fold higher than that of the S-diastereomer. researchgate.net
The steady-state volume of distribution also differs between the two, with the S-diastereomer having a volume of 105 L and the R-diastereomer having a volume of 37 L. drugbank.comfda.govnih.gov Despite these differences, the plasma concentrations of both diastereomers decline in parallel, indicating stereoselectivity in their distribution and elimination. researchgate.net The mean fraction of unchanged S-diastereomer excreted in the urine is 31%, while for the R-diastereomer, it is 38%.
Pharmacokinetic Parameters of this compound Diastereomers
| Parameter | S-diastereomer (PDX-10a) | R-diastereomer (PDX-10b) |
|---|---|---|
| Systemic Clearance | 417 mL/min | 191 mL/min |
| Steady-State Volume of Distribution | 105 L | 37 L |
| Mean Fraction Excreted Unchanged in Urine | 31% | 38% |
Pharmacodynamic Relationships and Biomarker Correlates
The pharmacodynamics of this compound, particularly the relationship between drug exposure and its clinical effects, have been a central focus of its clinical development. Understanding these relationships is crucial for optimizing therapeutic outcomes while managing toxicities.
Relationship between this compound Exposure (AUC, Cmax) and Efficacy Outcomes
The pivotal PROPEL study, which was the largest prospective trial in patients with relapsed or refractory PTCL, further defined the efficacy of this compound. nih.gov In the 109 evaluable patients, the centrally reviewed ORR was 29%, which included a complete response rate of 11%. nih.gov Research has indicated that a standard dosing regimen can achieve a peak plasma concentration (Cmax) of 10.5 μM. researchgate.net While a direct quantitative correlation linking specific Area Under the Curve (AUC) or Cmax values to the probability of response has been explored, the relationship is complex. However, studies have shown that achieving adequate drug exposure is a key determinant of its anti-tumor activity, particularly in the highly responsive T-cell lymphoma setting. nih.gov
| Stable Disease | 19% | - |
Relationship between this compound Exposure and Toxicity Profile (e.g., Mucositis, Thrombocytopenia)
A significant relationship has been established between this compound exposure and the incidence and severity of its primary toxicities. nih.gov Early in its development, mucositis was identified as the dose-limiting toxicity. researchgate.net Subsequent research and population pharmacokinetic analyses revealed a strong positive correlation between higher this compound AUC and the risk of developing mucositis. nih.govashpublications.org Patients with higher systemic exposure to the drug were found to have a substantially greater risk of experiencing this adverse event. nih.gov
This exposure-toxicity relationship was a critical finding, leading to strategies to mitigate this risk, such as vitamin B12 and folic acid supplementation. This intervention successfully reduced the incidence and severity of mucositis, which in turn shifted the dose-limiting toxicity to thrombocytopenia. nih.govashpublications.org The most common grade 3 or 4 adverse events reported in the pivotal PROPEL study were thrombocytopenia (32%), mucositis (22%), and neutropenia (22%). nih.gov
Table 2: Key this compound Toxicities and Onset
| Toxicity (Grade ≥3) | Incidence in PROPEL Study | Median Time to Onset | Median Duration |
|---|---|---|---|
| Thrombocytopenia | 32% | 15 days | 16 days |
| Mucositis | 22% | 15 days | 13 days |
| Neutropenia | 22% | 22 days | 8 days |
| Anemia | 18% | - | - |
Population Pharmacokinetic-Pharmacodynamic Modeling and Covariate Analysis
Population pharmacokinetic and pharmacodynamic (PK-PD) modeling has been instrumental in the clinical development of this compound, particularly for optimizing the dosing strategy to balance efficacy and toxicity. nih.govashpublications.org Using data from 47 patients with hematologic malignancies, researchers developed a population PK model using NONMEM software. nih.govashpublications.org The final and most predictive model was a three-compartment linear model. researchgate.netashpublications.org
This modeling identified two significant covariates that influence this compound's pharmacokinetics: patient body weight and baseline methylmalonic acid (MMA) levels, a sensitive marker for vitamin B12 deficiency. nih.govashpublications.org The inclusion of these covariates helped explain inter-patient variability in drug exposure. researchgate.net
Crucially, the PK-PD analysis established a direct link between pharmacokinetics and a key toxicity. An ordered categorical logistic regression analysis confirmed that both this compound AUC and MMA levels were predictive of the probability of developing mucositis. nih.govashpublications.org This modeling demonstrated that the risk of mucositis could be effectively predicted by these nutritional and PK determinants alone. nih.govnih.gov These findings were critical, providing a strong rationale for mandatory vitamin B12 and folic acid supplementation to normalize MMA levels, thereby improving the drug's safety profile without compromising its efficacy. nih.gov
Drug-Drug Interaction Research
Investigating the potential for drug-drug interactions is a critical aspect of ensuring the safe use of any therapeutic agent. Research into this compound has focused on its interactions with metabolic enzymes and drug transporters.
Cytochrome P450 (CYP450) Isoenzyme Interaction Studies
In vitro studies have been conducted to determine the metabolic profile of this compound and its potential for interactions involving the cytochrome P450 (CYP450) system. The results from these studies have shown that this compound is not significantly metabolized by any of the major CYP450 isoenzymes. drugbank.com This finding indicates that this compound has a low likelihood of being the victim or perpetrator of clinically significant drug-drug interactions mediated by the CYP450 pathway. Therefore, the co-administration of this compound with drugs that are potent inhibitors or inducers of CYP450 enzymes is not expected to alter its pharmacokinetic profile.
Transporter-Mediated Drug Interaction Studies (e.g., Probenecid (B1678239), NSAIDs, Penicillins, Omeprazole (B731), Pantoprazole)
This compound is primarily eliminated from the body unchanged via the kidneys, with approximately 34% of a dose excreted in the urine. drugbank.com This renal excretion involves active tubular secretion, making interactions with drugs that affect renal transporters a significant consideration. nih.gov
Co-administration of this compound with drugs that are known to inhibit renal transporters can lead to delayed clearance and consequently, increased systemic exposure and a higher risk of toxicity. nih.gov Close monitoring is recommended for patients receiving concurrent therapy with such agents.
Probenecid: Probenecid is a potent inhibitor of organic anion transporters (OATs), particularly OAT3. nih.gov Since this compound undergoes active renal secretion, co-administration with probenecid is expected to decrease its renal clearance and increase plasma concentrations.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Penicillins: Many NSAIDs and penicillins are also substrates for and inhibitors of renal transporters. Their concurrent use with this compound may lead to competitive inhibition of renal excretion, potentially increasing this compound exposure and the risk of associated toxicities. nih.gov
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and pantoprazole (B1678409) can inhibit renal transporters such as hOAT3, which is involved in the excretion of other antifolates like methotrexate. nih.gov While specific interaction studies with this compound are not as extensively detailed, the potential for PPIs to inhibit renal transporters warrants caution and monitoring for increased this compound toxicity.
Mechanisms of Pralatrexate Resistance and Strategies for Overcoming It
Acquired Pralatrexate Resistance Mechanisms
Acquired resistance to this compound emerges after an initial response to the drug and involves specific molecular changes within cancer cells that reduce the drug's effectiveness. Key identified mechanisms include alterations in drug targets, transport, and metabolism.
Dihydrofolate reductase (DHFR) is the primary enzymatic target of this compound. patsnap.com A well-established mechanism of resistance to antifolates, including methotrexate (B535133) and this compound, is the amplification of the DHFR gene. nih.gov This amplification leads to an increased production of DHFR protein, effectively titrating the drug away from its target. By overproducing the target enzyme, cancer cells can withstand concentrations of this compound that would otherwise be cytotoxic.
In a study developing this compound-resistant T-cell lymphoma cell lines, one line (H9-12) exhibited increased expression of DHFR as a result of gene amplification. researchgate.netnih.govnih.gov Cytogenetic analysis revealed that this resistant cell line had 10 copies of the DHFR gene, compared to only 2 copies in the parental, sensitive cell line. nih.gov This genomic amplification was identified as the principal mechanism of resistance in these cells. researchgate.netnih.gov This finding aligns with established features of resistance to the related antifolate, methotrexate, where DHFR amplification is a known factor. nih.gov
This compound was specifically designed for high-affinity binding to the Reduced Folate Carrier 1 (RFC-1), the primary transporter responsible for bringing folates and antifolates into the cell. researchgate.netpatsnap.comnih.gov Consequently, a reduction in the expression or function of RFC-1 can severely impair drug uptake, leading to resistance.
Studies have demonstrated that downregulation of RFC-1 is a key mechanism of acquired this compound resistance. nih.govnih.gov In the development of resistant T-cell lymphoma lines, the H9-200 cell line showed that the principal mechanism of resistance was reduced RFC expression. researchgate.netnih.gov This downregulation can occur through mechanisms such as promoter hypermethylation, which silences the gene responsible for producing the RFC-1 transporter. nih.gov Similarly, in a separate study, this compound-resistant CEM T-lymphoblastic leukemia cells also showed decreased intracellular uptake of the drug. nih.govfigshare.com
| Cell Line Model | Parental Line | Key Resistance Mechanism | Reference |
| H9-12 | H9 (T-cell lymphoma) | DHFR gene amplification (10 copies) and protein overexpression | nih.gov, researchgate.net |
| H9-200 | H9 (T-cell lymphoma) | Reduced RFC-1 gene expression | nih.gov, researchgate.net |
| CEM-PDX | CCRF-CEM (T-lymphoblastic leukemia) | Reduced intracellular drug uptake; DNMT3B overexpression | nih.gov, figshare.com |
| MOLT4-PDX | MOLT-4 (T-lymphoblastic leukemia) | DNMT3B overexpression; Upregulated mTORC1 signaling | nih.gov, figshare.com |
Once inside the cell, this compound is converted into polyglutamated forms by the enzyme folylpolyglutamyl synthetase (FPGS). patsnap.comnih.gov This process is critical for the drug's efficacy, as polyglutamylation traps this compound within the cell, prolonging its intracellular half-life and enhancing its inhibitory action on target enzymes. nih.govnih.gov
Therefore, alterations that reduce the expression or functional capacity of FPGS can lead to resistance. Impaired polyglutamylation is a known mechanism of resistance to other antifolates. nih.gov While this compound's design gives it a higher affinity for FPGS compared to older antifolates, decreased FPGS activity remains a potential avenue for resistance. nih.govnih.gov However, in studies that established this compound-resistant T-lymphoblastic leukemia cell lines (CEM and MOLT4), no significant changes in the expression of FPGS were observed, suggesting this mechanism is not universal and may be cell-type specific. nih.govfigshare.com
Multidrug efflux transporters are proteins that actively pump foreign substances, including chemotherapeutic drugs, out of cells, thereby reducing their intracellular concentration and effectiveness. Several members of the ATP-binding cassette (ABC) transporter family are implicated in multidrug resistance. nih.gov This family includes ABCB1 (also known as MDR1 or P-glycoprotein), ABCC family members (also known as MRPs), and ABCG2 (also known as BCRP). nih.gov
While increased expression of ABCB1 is associated with resistance to methotrexate, this does not appear to be a primary mechanism for this compound resistance. nih.gov Studies have shown that inhibiting the MDR1 gene did not restore sensitivity to this compound in resistant cells. nih.gov However, other transporters may play a role. ABCG2 is known to transport methotrexate and other anticancer drugs. nih.gov The MRP family (ABCC1-5) can transport a wide range of anionic drugs and conjugated compounds. nih.gov Upregulation of transporters such as ABCC1, ABCC3, ABCC5, and ABCG2 has been noted in some cancers, suggesting they could potentially contribute to the efflux of this compound, although direct evidence remains an area of ongoing research. nih.gov
Intrinsic this compound Resistance and Underlying Cellular Pathways
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug, even before treatment begins. nih.gov T-cell malignancies are noted for having high rates of intrinsic drug resistance. researchgate.netnih.gov The mechanisms underlying intrinsic resistance to this compound are complex and not fully elucidated but appear to involve specific cellular signaling pathways.
In the analysis of this compound-resistant T-lymphoblastic leukemia cell lines, gene set enrichment analysis revealed that the adipogenesis and mTORC1 signaling pathways were commonly upregulated compared to the sensitive parental cells. nih.govfigshare.com This suggests that cells with pre-existing activation of these pathways may be intrinsically less sensitive to this compound's cytotoxic effects.
Strategies to Overcome this compound Resistance
Research into the mechanisms of this compound resistance has simultaneously explored strategies to reverse or bypass these adaptations.
Epigenetic Modifiers : A prominent strategy involves the use of hypomethylating agents, such as azacitidine and decitabine (B1684300). nih.govnih.gov This approach is particularly effective against resistance caused by the downregulation of the RFC-1 gene via promoter methylation. nih.gov In laboratory models, pretreatment of resistant cells with azacitidine or decitabine restored sensitivity to this compound in a concentration-dependent manner. nih.govnih.gov The combination of decitabine and this compound showed synergistic effects specifically in this compound-resistant cell lines. nih.govfigshare.com This suggests that epigenetic drugs can reverse the silencing of the RFC-1 transporter, thereby restoring drug uptake. nih.gov
Combination Chemotherapy : Combining this compound with other cytotoxic agents is another promising strategy. A study demonstrated that the combination of this compound and gemcitabine (B846) was synergistic in lymphoma cell lines, leading to more efficient apoptosis than either drug alone. nih.gov This suggests that targeting different cellular pathways simultaneously can overcome resistance.
Combination with Epigenetic Modifiers (e.g., Hypomethylating Agents like Azacitidine, Decitabine)
A promising strategy to counteract this compound resistance involves the use of epigenetic modifiers, particularly hypomethylating agents (HMAs) such as azacitidine and decitabine. nih.govresearchgate.net Epigenetic alterations, which modify gene expression without changing the DNA sequence itself, are central to cancer development and drug resistance. frontiersin.org In the context of this compound resistance, changes in DNA methylation can silence genes responsible for drug sensitivity.
One of the primary mechanisms of acquired resistance to this compound is the downregulation of the reduced folate carrier (RFC1), the main transporter responsible for bringing the drug into the cancer cell. nih.govresearchgate.net Studies have shown that pretreatment of this compound-resistant T-cell lymphoma cell lines with azacitidine or decitabine can reverse this resistance. nih.govnih.gov These HMAs are thought to work by restoring RFC1 expression, thereby increasing the intracellular concentration of this compound. nih.gov This approach appears particularly effective in cases where resistance is linked to reduced RFC expression rather than the amplification of the drug's target enzyme, dihydrofolate reductase (DHFR). nih.govresearchgate.net
Further research has identified that the overexpression of DNA methyltransferase 3β (DNMT3B), an enzyme that adds methyl groups to DNA, is associated with this compound resistance in T-lymphoblastic leukemia cell lines. nih.gov In these resistant cells, CpG island hypermethylation was observed, suggesting a broad epigenetic reprogramming. nih.govfigshare.com The combination of decitabine with this compound demonstrated a synergistic effect in these resistant cell lines, highlighting the potential of this combination to overcome resistance driven by epigenetic changes. nih.govfigshare.com
Table 1: Research Findings on this compound and Epigenetic Modifier Combinations
| Cell Lines | Resistance Mechanism | Epigenetic Modifier Used | Observed Outcome | Source |
| H9 T-cell lymphoma | Reduced RFC1 expression | Azacitidine, Decitabine | Resistance was reversed in a concentration-dependent manner. nih.govnih.gov | nih.gov, nih.gov |
| CEM and MOLT4 T-lymphoblastic leukemia | Overexpression of DNMT3B, CpG island hypermethylation | Decitabine | Synergistic cytotoxic effects were observed when combined with this compound. nih.gov | nih.gov |
Collateral Sensitivity to Other Antineoplastic Agents (e.g., Nucleoside Analogs like Cytarabine, Forodesine)
An interesting phenomenon observed in some this compound-resistant cancer cells is "collateral sensitivity," where the development of resistance to one drug makes the cells newly sensitive to another. nih.gov This creates a therapeutic window for sequential or combination treatments.
In studies involving this compound-resistant T-lymphoblastic leukemia cell lines (CEM/P and MOLT4/P), researchers assessed their sensitivity to a panel of other anticancer drugs. nih.gov While the resistant cells, as expected, also showed cross-resistance to the older antifolate methotrexate, they displayed a marked increase in sensitivity to certain nucleoside analogs. nih.gov Specifically, the this compound-resistant CEM/P cells became more sensitive to forodesine, and the MOLT4/P cells became significantly more sensitive to cytarabine. nih.gov
This collateral sensitivity suggests that the molecular changes that confer resistance to this compound may simultaneously create vulnerabilities that can be exploited by other classes of drugs. The underlying mechanisms are complex but may involve alterations in cellular pathways that, while protecting the cell from the antifolate, leave it unable to cope with the DNA damage or metabolic stress induced by nucleoside analogs.
Table 2: Cross-Resistance and Collateral Sensitivity in this compound-Resistant Cells
| Cell Line | Agent | Parental IC50 (nM) | Resistant IC50 (nM) | Relative Resistance * | Source |
| CEM | This compound | 8.3 ± 1.5 | 250.3 ± 46.5 | 30.2 | nih.gov |
| Forodesine | 40.5 ± 2.1 | 16.2 ± 3.4 | 0.4 | nih.gov | |
| MOLT4 | This compound | 10.1 ± 1.8 | 302.5 ± 55.7 | 30.0 | nih.gov |
| Cytarabine | 15.8 ± 3.2 | 1.6 ± 0.3 | 0.1 | nih.gov |
*Relative Resistance = Resistant IC50 / Parental IC50. A value < 1 indicates collateral sensitivity.
Modulation of Specific Oncogenic Signaling Pathways (e.g., Hedgehog signaling inhibition via SMO/GLI1 for gastric cancer)
Beyond its established role as an antifolate, recent research has uncovered novel mechanisms of action for this compound, including the ability to modulate critical oncogenic signaling pathways. This is particularly relevant for expanding its potential use into solid tumors and overcoming resistance. One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers, including gastric cancer, where it promotes proliferation, metastasis, and drug resistance. aacrjournals.orgnih.govnih.gov
The suppression of the SMO/GLI1 axis by this compound ultimately results in reduced cancer cell proliferation and the induction of apoptosis in gastric cancer cells. aacrjournals.org This discovery points to a novel anticancer mechanism for this compound, independent of its effects on folate metabolism, and provides a strong rationale for its clinical investigation in gastric cancer therapy. aacrjournals.org Targeting the Hh pathway could be a strategy to overcome resistance in tumors where this pathway is a key driver of malignancy. nih.govoncotarget.com
Table 3: this compound's Effect on the Hedgehog Signaling Pathway in Gastric Cancer
| Pathway Component | Effect of this compound | Consequence | Source |
| Smoothened (SMO) | Downregulation/Inhibition | Blocks signal transduction down the pathway. | aacrjournals.org |
| GLI1 | Suppression/Degradation | Prevents transcription of target genes responsible for cell proliferation and survival. | aacrjournals.org |
| Cell Proliferation | Reduced | Slows tumor growth. | aacrjournals.org |
| Apoptosis | Induced | Leads to cancer cell death. | aacrjournals.org |
Biomarkers in Pralatrexate Research
Predictive Biomarkers of Response to Pralatrexate
Predictive biomarkers help in forecasting the likely response of a tumor to this compound, thereby enabling better patient selection. Several key molecules involved in the uptake and metabolism of this compound have been investigated as potential predictive biomarkers.
Reduced Folate Carrier 1 (RFC-1) Expression and Activity as a Predictor
The reduced folate carrier 1 (RFC-1), encoded by the SLC19A1 gene, is the primary transporter responsible for the uptake of this compound into cancer cells. nih.govnih.govresearchgate.net this compound was specifically designed to have a high affinity for RFC-1, which is often overexpressed in malignant tissues compared to normal tissues. nih.govresearchgate.net This high affinity leads to greater intracellular accumulation of the drug in tumor cells. nih.govnih.gov
Research has consistently demonstrated a strong correlation between the expression levels of RFC-1 and sensitivity to this compound. nih.govresearchgate.net Preclinical studies in multiple myeloma and non-small cell lung cancer cell lines have shown that cells with higher RFC-1 mRNA expression are significantly more sensitive to the cytotoxic effects of this compound. nih.govoncotarget.com Conversely, acquired resistance to this compound has been associated with the downregulation of RFC-1 expression. nih.govresearchgate.net This suggests that the level of RFC-1 expression could be a critical determinant of this compound efficacy and a key biomarker for predicting response. nih.govresearchgate.net
Table 1: Correlation of RFC-1 Expression with this compound Sensitivity
| Cell Line Type | Finding | Implication for this compound | Reference |
|---|---|---|---|
| Multiple Myeloma | This compound-resistant cell lines exhibited significantly lower levels of RFC mRNA compared to sensitive cell lines. | High RFC-1 expression is a potential predictive biomarker for sensitivity. | nih.gov |
| T-cell Lymphoma | Downregulation of RFC-1 was identified as a mechanism of acquired resistance in this compound-resistant cell lines. | Loss of RFC-1 expression may predict treatment failure. | researchgate.netnih.gov |
| Solid Tumors | Acquired resistance to this compound was linked to decreased RFC-1 expression. | RFC-1 expression levels could guide patient selection for this compound therapy. | nih.gov |
Dihydrofolate Reductase (DHFR) Expression and Gene Copy Number
Dihydrofolate reductase (DHFR) is the primary intracellular target of this compound and other antifolates. oncotarget.comcancer-research-network.com Inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are essential for DNA replication, leading to cell cycle arrest and apoptosis. oncotarget.com While DHFR is the target, its baseline expression and changes in response to treatment can influence drug sensitivity.
Studies have shown that in some cancer cell lines, resistance to this compound is associated with an increased expression of DHFR, often due to gene amplification. researchgate.netnih.gov This increase in the target enzyme can effectively titrate out the drug, diminishing its inhibitory effect. For instance, in this compound-resistant T-cell lymphoma cell lines, an increase in DHFR expression resulting from gene amplification was observed as a mechanism of resistance. researchgate.netnih.gov Interestingly, some studies in multiple myeloma cell lines noted that resistant cells showed a more robust upregulation of DHFR protein in response to this compound exposure compared to sensitive cells. nih.gov Therefore, both the baseline DHFR expression and its inducibility upon treatment may serve as biomarkers of this compound activity. nih.govresearchgate.net
Table 2: DHFR Expression and this compound Resistance
| Cancer Model | Observation | Potential Biomarker Role | Reference |
|---|---|---|---|
| T-cell Lymphoma | Increased DHFR expression due to gene amplification in resistant cell lines. | DHFR gene copy number and expression levels may predict acquired resistance. | researchgate.netnih.gov |
| Multiple Myeloma | Resistant cell lines showed a concentration-dependent upregulation of DHFR protein after this compound exposure. | Induced DHFR expression could be a marker of resistance. | nih.govnih.gov |
| Solid Tumors | Increased DHFR expression correlated with resistance to methotrexate (B535133), a related antifolate. | Monitoring DHFR expression changes during therapy could be valuable. | nih.gov |
Folylpolyglutamyl Synthetase (FPGS) Expression and Polymorphisms
Once inside the cell, this compound is converted into polyglutamated forms by the enzyme folylpolyglutamyl synthetase (FPGS). nih.govnih.gov This process is crucial as it traps the drug within the cell and also increases its inhibitory activity against target enzymes. nih.gov this compound has a higher affinity for FPGS compared to older antifolates like methotrexate. nih.govnih.gov
Dual Specificity Phosphatase 4 (DUSP4) as a Molecular Target and Biomarker
Recent research has identified dual specificity phosphatase 4 (DUSP4) as a potential molecular target and biomarker of this compound activity. nih.gov DUSP4 is a phosphatase that negatively regulates members of the mitogen-activated protein (MAP) kinase superfamily, which are involved in cell proliferation and survival. nih.govwikipedia.org
In studies involving T-cell lymphoma cell lines, exposure to this compound led to an upregulation of DUSP4 expression. nih.govnih.gov This increase in DUSP4 is significant because it can counteract the oncogenic signaling pathways that drive tumor growth. nih.gov The identification of DUSP4 as a gene whose expression is modulated by this compound suggests that it could be a valuable biomarker for monitoring drug activity and may also represent a novel therapeutic target in itself. nih.govresearchgate.net
STAT5 Phosphorylation Status and this compound Activity
Signal transducer and activator of transcription 5 (STAT5) is a protein that, when phosphorylated (activated), plays a role in promoting cell proliferation and survival in certain cancers, including T-cell lymphomas. nih.gov Research has uncovered a link between this compound activity and the phosphorylation status of STAT5.
In sensitive T-cell lymphoma cells, treatment with this compound resulted in a decrease in STAT5 phosphorylation. nih.govnih.gov This effect was not observed in this compound-resistant cells. nih.govnih.gov The reduction in STAT5 phosphorylation appears to be linked to the aforementioned increase in DUSP4, as DUSP4 can regulate STAT5 stability and phosphorylation. nih.gov This finding suggests that the phosphorylation status of STAT5 could serve as a dynamic biomarker of this compound response, with a decrease in phosphorylated STAT5 indicating effective drug activity. nih.govresearchgate.net
Pharmacodynamic Biomarkers for this compound Efficacy
Pharmacodynamic biomarkers are used to measure the biological effect of a drug on the body. They can provide early evidence of treatment efficacy or toxicity. In the context of this compound, research has explored potential pharmacodynamic markers to monitor its effects.
One study investigating the pharmacokinetics and pharmacodynamics of this compound in patients with lymphoma identified a correlation between the area under the concentration-time curve (AUC) of the drug and methylmalonic acid (MMA) levels with the risk of developing mucositis, a common side effect. nih.gov While primarily linked to toxicity in this study, MMA levels, which can be influenced by folate metabolism, could potentially be explored further as a pharmacodynamic marker of the broader biological effects of this compound. Further research is needed to establish reliable pharmacodynamic biomarkers that directly correlate with the anti-tumor efficacy of this compound.
Biomarkers for this compound Toxicity Prediction and Mitigation
The primary biomarkers for predicting and mitigating this compound-related toxicity are the same folate pathway metabolites that indicate folate status: methylmalonic acid and homocysteine. ashpublications.orgnih.gov Elevated levels of these metabolites prior to treatment are predictive of an increased risk for developing significant mucositis. nih.govashpublications.org
The risk of mucositis has also been found to be determined by the patient's pharmacokinetic profile, specifically the area under the curve (AUC) of this compound exposure. nih.gov Research indicates that patients with high AUCs experience a substantially higher risk of mucositis. nih.gov The combination of these nutritional (MMA, homocysteine) and pharmacokinetic (AUC) covariates can predict nearly all of the risk of developing this key toxicity. nih.gov
Mitigation of this predicted toxicity is achieved through mandatory supplementation with vitamin B12 and folic acid, which serves to normalize the elevated metabolite levels before treatment begins. nih.govnih.gov This strategy has been shown to successfully abrogate the severe mucositis associated with the drug. nih.govdovepress.com More recently, the co-administration of leucovorin (folinic acid) beginning 24 hours after this compound has been explored as a prophylactic therapy to further reduce the incidence and severity of mucositis. ashpublications.orgeviq.org.au
Combination Therapies and Novel Therapeutic Strategies with Pralatrexate
Combination with Histone Deacetylase Inhibitors (HDACi)
The combination of pralatrexate with histone deacetylase inhibitors (HDACi) represents a rational therapeutic strategy, particularly in lymphoid malignancies. The epigenetic modifications induced by HDACi can potentially enhance the cellular uptake and cytotoxic effects of this compound.
Clinical Trials of this compound and Romidepsin (B612169) Combination (e.g., Phase I/IIA Studies)
Building on the promising preclinical data, a phase I/IIa clinical trial was initiated to evaluate the safety and efficacy of this compound in combination with romidepsin for patients with relapsed and refractory lymphoid malignancies, with a particular focus on peripheral T-cell lymphoma (PTCL). tcllfoundation.orgclinicaltrialsgps.com A phase I dose-escalation study identified a recommended phase II dose and schedule. nih.govnih.gov
Table 1: Efficacy of this compound and Romidepsin Combination in Clinical Trials
| Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDOR) |
|---|---|---|---|---|
| Phase I | Relapsed/Refractory PTCL | 71% nih.govashpublications.orgashpublications.org | 28.6% (4/14) nih.govashpublications.org | Not Reported |
| Phase II | Untreated or R/R MTCL | 35.7% nih.gov | 14.3% nih.gov | 8.2 months nih.gov |
| Combined Phase I/II | Mature T-cell Lymphomas | 53.5% nih.gov | 21.4% nih.gov | 7.2 months nih.gov |
Combination with Conventional Chemotherapeutic Regimens
This compound has also been investigated in combination with standard chemotherapy regimens to potentially improve outcomes in various cancers.
This compound and CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) in Peripheral T-cell Lymphoma (Fol-CHOP regimen)
The addition of this compound to the standard CHOP regimen (Fol-CHOP) has been explored as a frontline treatment for newly diagnosed PTCL. ashpublications.orgnih.gov A phase 1 dose-finding study was conducted to determine the maximum tolerated dose (MTD) of this compound when combined with CHOP. researchgate.netnih.govelsevierpure.com The study established an MTD and proceeded to an expansion cohort. nih.govresearchgate.netnih.gov
Table 2: Efficacy of Fol-CHOP in Newly Diagnosed PTCL (Phase 1 Trial)
| Efficacy Endpoint | Result |
|---|---|
| Overall Response Rate (ORR) | 83.9% ashpublications.orgresearchgate.netnih.gov |
| Complete Response (CR) | 66.0% (33/50) researchgate.net |
| Partial Response (PR) | 20.0% (10/50) researchgate.net |
This compound with Taxanes (Paclitaxel, Docetaxel) in Solid Tumors
Preclinical mouse xenograft experiments indicated a synergistic relationship between this compound and taxanes like paclitaxel (B517696) and docetaxel (B913). nih.govaacrjournals.org This led to a phase 1 clinical trial evaluating these combinations in patients with advanced solid tumors. nih.govaacrjournals.org For the combination of this compound and docetaxel with vitamin B12 and folic acid supplementation, the MTD was established. nih.govaacrjournals.org This combination showed significant antitumor activity, particularly in patients with non-small-cell lung cancer. nih.govaacrjournals.org
A subsequent phase II study evaluated biweekly this compound and docetaxel in patients with advanced esophageal and gastroesophageal carcinoma that had failed first-line platinum-based therapy. nih.govclinicaltrials.gov However, this study was terminated early and did not show meaningful preliminary activity in the small number of accrued patients. nih.gov
This compound with Gemcitabine (B846)
Preclinical studies demonstrated that this compound and gemcitabine are synergistic in a schedule-dependent manner in lymphoma cell lines and xenografts. semanticscholar.orgashpublications.orgnih.gov This provided the basis for a multi-center phase 1/2a clinical trial in patients with relapsed or refractory lymphoproliferative malignancies. ashpublications.orgnih.govstanford.edu The phase 1 portion of the study aimed to determine the MTD and the optimal dose and schedule for the combination. ashpublications.org
The study explored different schedules, including sequential-day and same-day administration, on both weekly and bi-weekly cycles. semanticscholar.orgashpublications.org The combination was found to be active and better tolerated on a bi-weekly schedule. semanticscholar.org In a heavily pretreated population, the combination of this compound and gemcitabine demonstrated a 21% partial response rate. ashpublications.org The MTD was determined for both sequential-day and same-day bi-weekly schedules. ashpublications.org
Rationale for Mechanistic Synergy in this compound Combination Strategies
The rationale for combining this compound with other anticancer agents is rooted in exploiting mechanistic synergies to enhance therapeutic efficacy. nih.gov this compound is a folic acid antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA and RNA precursors. nih.govnih.gov This action disrupts cellular replication and growth. nih.gov The value of antifolates like this compound is often potentiated when used in combination with drugs that target different cellular pathways, creating a multi-pronged attack on cancer cells. nih.gov
Preclinical and clinical studies have explored combining this compound with various agents, including platinum drugs, other antimetabolites, and targeted therapies. nih.gov The synergy often depends on the sequence of administration. nih.gov For instance, combining this compound with proteasome inhibitors like bortezomib (B1684674) has shown synergistic effects in T-cell lymphoma models. aacrjournals.orgselleckchem.com This is because they target distinct but crucial cellular processes: this compound inhibits DNA synthesis, while bortezomib disrupts protein degradation pathways, leading to enhanced apoptosis (programmed cell death). aacrjournals.orgselleckchem.com Similarly, combinations with histone deacetylase (HDAC) inhibitors such as romidepsin or belinostat (B1667918) are based on the premise that altering chromatin structure via HDAC inhibition can sensitize cancer cells to the DNA-damaging effects of this compound. aacrjournals.orgashpublications.org Studies have shown that this compound and romidepsin exhibit concentration-dependent synergism in T-cell lymphoma cell lines. aacrjournals.org The development of acquired resistance to this compound, sometimes associated with changes in DHFR expression or the reduced folate carrier (RFC-1), provides another reason for combination strategies. nih.gov Using drugs with different resistance mechanisms may circumvent or delay the onset of resistance. nih.gov
Combination with Other Targeted Agents
The combination of this compound and the oral retinoid bexarotene (B63655) has been investigated as a therapeutic strategy for patients with relapsed or refractory Cutaneous T-cell Lymphoma (CTCL). nih.govstanford.eduveeva.com A Phase I/II multicenter trial evaluated this combination in patients with various CTCL subtypes, including mycosis fungoides and Sézary syndrome, who had failed previous systemic therapies. nih.govstanford.edu The study aimed to determine the maximum tolerated dose (MTD) and assess the safety and efficacy of the combination. nih.govstanford.edu
| Metric | Finding |
|---|---|
| Overall Response Rate (ORR) at MTD | 60% (4 Complete Responses, 14 Partial Responses) |
| ORR (All Doses) | 61% |
| Median Progression-Free Survival (PFS) | 12.8 months |
| Maximum Observed Response Duration | 28.9+ months |
| Response Duration for Complete Responders | Ranged from 9.0 to 28.3 months |
The combination of this compound and the proteasome inhibitor bortezomib has demonstrated synergistic effects in both preclinical models and clinical settings for T-cell malignancies. aacrjournals.orgnih.gov In vitro studies showed that the combination induced concentration- and time-dependent cytotoxicity and potent apoptosis in a wide range of T-lymphoma cell lines. aacrjournals.orgselleckchem.com The synergistic interaction was confirmed through mathematical analysis, and importantly, the combination was not found to be more toxic to normal peripheral blood mononuclear cells than the single agents. aacrjournals.org Mechanistically, the combination was shown to modulate proteins involved in cell cycle control and survival pathways. aacrjournals.orgselleckchem.com
This preclinical rationale led to clinical exploration. A case series involving five elderly patients (age ≥ 65 years) with relapsed or refractory peripheral T-cell lymphoma (PTCL) evaluated the combination. nih.govnih.govresearchgate.net This patient population is often challenging to treat due to comorbidities and reduced bone marrow function. nih.govnih.gov The study reported that the combination could be an effective and safe salvage therapy. nih.govnih.gov
| Patient Outcome | Number of Patients (Total = 5) |
|---|---|
| Achieved Complete Response | 1 |
| Achieved Partial Response | 1 |
| Experienced Grade 3 Thrombocytopenia & Neutropenia | 1 |
| Experienced Grade 3 Mucositis | 2 |
The patient who achieved a complete response remained in remission for at least 12 months. nih.govnih.gov These findings suggest that the combination of this compound and bortezomib is a promising platform for treating T-cell malignancies. aacrjournals.orgnih.gov
Novel Delivery Systems and Formulations (e.g., Nano-pralatrexate)
Advancements in drug delivery technology are being explored to enhance the therapeutic efficacy of anticancer agents like this compound. Novel drug delivery systems, including nanotechnology-based carriers, aim to improve drug targeting to malignant tissues, control drug release, and sustain therapeutic activity, thereby maximizing efficacy while minimizing systemic side effects.
While specific "nano-pralatrexate" products are not widely documented in late-stage clinical trials, the principles of nanocarrier technology are applicable. newdrugapprovals.org Nanoparticles, such as liposomes and polymeric nanoparticles, can encapsulate drugs like this compound. This encapsulation can protect the drug from degradation in the bloodstream and allow for more targeted delivery to tumor sites through passive or active targeting mechanisms. For instance, nanocarriers can be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or temperature.
The development of different crystalline forms and formulations of this compound is also an area of research, as physical properties can affect solubility and delivery. google.com International patent applications have described various crystalline forms (e.g., Form A, Form B, Form C) of this compound, which can be prepared under different conditions. google.com These formulation strategies are critical for optimizing the drug's pharmacokinetic profile and could be integrated with advanced delivery systems to improve treatment outcomes. google.com
Exploration of this compound in Rare and Refractory Malignancies beyond Initial Indications
This compound was first approved for patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). nih.govnih.govfresenius-kabi.com Since its approval, its efficacy has been explored in other rare and difficult-to-treat T-cell malignancies, demonstrating its activity across a broader spectrum of these diseases. nih.govnih.gov
Furthermore, pooled analyses of several single-agent this compound studies have provided insights into its activity across a diverse range of heavily pretreated PTCL subtypes. nih.govashpublications.org These analyses, encompassing 221 patients, confirmed an objective response rate of 40.7% and a median duration of response of 9.1 months in a population that included PTCL-not otherwise specified (PTCL-NOS), angioimmunoblastic T-cell lymphoma (AITL), and anaplastic large cell lymphoma (ALCL). nih.govashpublications.org Early clinical studies also highlighted dramatic and durable complete remissions in patients with chemotherapy-refractory aggressive T-cell lymphomas, underscoring its unique activity in this challenging patient population. nih.gov
Translational Research and Future Directions for Pralatrexate
Development of Next-Generation Antifolate Compounds based on Pralatrexate Scaffold
The unique chemical structure of this compound, which distinguishes it from its parent compound methotrexate (B535133), serves as a foundation for the development of new antifolate agents. researchgate.net this compound was engineered to have a higher affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS), enhancing its uptake and intracellular retention in malignant cells. nih.govpatsnap.com This rational design approach, focusing on the drug's interaction with key transporters and enzymes, provides a blueprint for creating next-generation compounds.
Future research focuses on modifying the this compound scaffold to achieve:
Enhanced Selectivity: Developing analogs with even greater specificity for tumor cells to minimize effects on healthy tissues.
Overcoming Resistance: Designing compounds that can circumvent known resistance mechanisms, such as reduced RFC expression or increased drug efflux. nih.gov
Improved Pharmacological Properties: Optimizing features like solubility, metabolic stability, and tissue distribution.
The development of new antifolate-based anticancer drugs remains a significant area of interest in medicinal chemistry, with this compound serving as a key example of a successful second-generation agent. researchgate.netresearchgate.net
Integration of this compound into Precision Medicine Paradigms
A cornerstone of future this compound research is its integration into precision medicine. This involves identifying biomarkers that can predict patient response and guide treatment decisions. nih.gov The anti-tumor activity of this compound has been correlated with the expression of specific genes in preclinical models. nih.gov
Key biomarkers under investigation include:
Reduced Folate Carrier (RFC): As the primary transporter for this compound into tumor cells, high RFC expression levels have been directly correlated with increased drug uptake and sensitivity in multiple myeloma cell lines. nih.gov
Dihydrofolate Reductase (DHFR): While the primary target of this compound, baseline DHFR mRNA expression also appears to correlate with the drug's activity. nih.gov
Folylpolyglutamate Synthetase (FPGS): This enzyme is crucial for the polyglutamylation of this compound, a process that traps the drug inside the cell and enhances its activity. nih.govnih.gov Its expression and activity are potential determinants of response.
Dual Specificity Phosphatase 4 (DUSP4) and STAT5: Gene expression profiling has identified DUSP4 as a potential molecular target of this compound, and reduced STAT5 phosphorylation has been observed in sensitive cells, suggesting these could be putative biomarkers of activity. nih.govresearchgate.net
By analyzing these biomarkers, clinicians could potentially select patients most likely to benefit from this compound, tailoring therapy to the specific biological characteristics of their disease. nih.gov
Table 1: Investigational Biomarkers for this compound Response
| Biomarker | Function | Implication for this compound Therapy | Source |
| Reduced Folate Carrier (RFC) | Primary transporter for cellular uptake of this compound. | High expression correlates with greater drug internalization and sensitivity. | nih.gov |
| Dihydrofolate Reductase (DHFR) | Primary enzymatic target of this compound. | Expression levels may correlate with drug efficacy. | nih.gov |
| Folylpolyglutamate Synthetase (FPGS) | Mediates polyglutamylation, leading to intracellular drug retention. | Higher activity leads to prolonged intracellular retention and increased potency. | nih.govnih.gov |
| Dual Specificity Phosphatase 4 (DUSP4) | Identified as a potential molecular target through gene expression profiling. | May serve as a biomarker of this compound activity. | nih.govresearchgate.net |
| Signal Transducer and Activator of Transcription 5 (STAT5) | Signaling protein whose phosphorylation is affected by this compound. | Reduced phosphorylation may indicate drug activity. | nih.govresearchgate.net |
Novel Research Methodologies for this compound Studies
Advancements in research methodologies are critical for deepening the understanding of this compound's pharmacology and for accelerating the development of related therapies.
Advanced imaging techniques offer non-invasive ways to study drug distribution, target engagement, and therapeutic response.
Preclinical Imaging: In preclinical settings, researchers have utilized three-dimensional (3D) matrix hydrogels to better mimic in vivo tissue environments when studying this compound's effects on colony growth. nih.gov Such 3D cultures are considered more physiologically relevant than traditional 2D models. nih.gov Further preclinical evaluation has involved assessing apoptosis through immunoblotting for markers like cleaved caspase-3 and PARP. nih.govnih.gov The use of radiolabelled this compound is considered essential for more extensive studies to determine the reliability and efficacy of its transport kinetics into tumor cells. nih.gov
Clinical Imaging: While specific advanced clinical imaging studies for this compound are still emerging, the principles from preclinical work suggest a future direction. Techniques like Positron Emission Tomography (PET) using a radiolabeled version of this compound could potentially visualize drug uptake in tumors, assess RFC function in real-time, and predict therapeutic response non-invasively.
Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a drug's impact on cellular systems. nih.gov These approaches are being used to uncover the complex mechanisms of this compound action and resistance. nih.gov
Genomic and Transcriptomic Analyses: Gene expression arrays and methylation profiling have been employed to characterize this compound-resistant cell lines. nih.gov These studies revealed that resistance can be associated with the overexpression of DNA-methyltransferase 3β (DNMT3B) and subsequent CpG island hypermethylation. nih.gov In other models, resistance was linked to gene amplification of DHFR and downregulation of RFC. nih.gov
Proteomic Analyses: Investigating protein expression has shed light on this compound's effects beyond DHFR inhibition. For instance, treatment with this compound was found to decrease the long-form anti-apoptotic protein Mcl-1 in sensitive myeloma cell lines. nih.gov
Integrated Approaches: By combining these datasets, researchers can build comprehensive models of this compound's mechanism of action. Gene set enrichment analysis in resistant cells has pointed to the upregulation of adipogenesis and mTORC1 signaling pathways as potential contributors to resistance. nih.gov This multi-omics strategy shifts research from a "one-target, one-drug" paradigm to a more comprehensive "multi-targets, multi-components" understanding. nih.gov
Table 2: Findings from Multi-Omics Studies of this compound Resistance
| Omics Approach | Key Finding | Implication | Source |
| Genomics / Transcriptomics | Increased expression and gene amplification of DHFR. | Increased target enzyme levels require higher drug concentrations for inhibition. | nih.gov |
| Genomics / Transcriptomics | Downregulation of Reduced Folate Carrier (RFC). | Decreased drug uptake into the cancer cell. | nih.gov |
| Transcriptomics / Epigenomics | Upregulation of DNA-methyltransferase 3β (DNMT3B). | Suggests epigenetic alterations play a role in acquired resistance. | nih.gov |
| Proteomics | No significant change in DHFR or FPGS expression in some resistant lines. | Indicates resistance mechanisms can be independent of target enzyme levels. | nih.gov |
| Integrated Pathway Analysis | Upregulation of adipogenesis and mTORC1 signaling pathways. | Identifies novel pathways that could be targeted to overcome resistance. | nih.gov |
Investigation of Unexplored Mechanisms of Action and Potential Off-Target Effects
While this compound is a known DHFR inhibitor, evidence suggests its clinical activity, particularly in T-cell lymphoma, involves additional mechanisms. nih.gov The ability to administer leucovorin concurrently without compromising this compound's efficacy supports this hypothesis. nih.gov
Ongoing research is exploring these alternative mechanisms:
Modulation of Apoptotic Pathways: this compound has been shown to induce apoptosis by decreasing the expression of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family crucial for the survival of some cancer cells. nih.gov
Signaling Pathway Interference: Studies have identified potential new molecular targets, such as the dual-specificity phosphatase DUSP4, and have observed effects on signaling pathways involving STAT5 phosphorylation. nih.govresearchgate.net
Metabolic Disruption: As an antifolate, this compound's primary action leads to the disruption of DNA and RNA synthesis. patsnap.com This causes an imbalance in the nucleotide pool, leading to DNA strand breaks and subsequent programmed cell death. patsnap.com
Investigating these unexplored and off-target effects is crucial for a complete understanding of this compound's therapeutic profile and for identifying new synergistic drug combinations.
Expanding Therapeutic Indications and Clinical Trial Innovations for this compound
A major focus of ongoing research is to expand the use of this compound to other cancers and to innovate clinical trial designs.
New Indications: Preclinical studies have shown that this compound effectively inhibits cell growth and induces apoptosis in high-risk neuroblastoma cell lines, demonstrating potency greater than methotrexate. nih.gov This suggests a potential new therapeutic application for this compound in pediatric solid tumors. nih.govnih.gov
Combination Therapies: There is a strong rationale for combining this compound with other agents to enhance efficacy. Preclinical data have shown synergistic effects when this compound is combined with gemcitabine (B846), with the sequence of administration being critical. nih.gov This has led to Phase I/II clinical trials exploring this combination. nih.gov Other combinations being studied in clinical trials include this compound with the histone deacetylase inhibitor romidepsin (B612169) and with the DNA methyltransferase inhibitor decitabine (B1684300) (a hypomethylating agent). nih.govnih.govcancer.gov
Clinical Trial Innovations: The design of clinical trials is also evolving. For instance, a Phase III study evaluated sequential this compound versus observation in patients who had already responded to initial CHOP-based chemotherapy. clinicaltrials.gov Furthermore, pooled analyses of multiple single-agent studies are being conducted to provide more robust data on efficacy and to identify patient subgroups that may derive the most benefit. nih.govashpublications.orgnih.gov These innovative approaches are essential for optimizing the use of this compound and improving outcomes for patients.
Q & A
Q. What is the mechanism of action of pralatrexate, and how does it differ from other antifolate agents?
this compound is a folate analogue metabolic inhibitor that selectively targets dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Unlike methotrexate, this compound exhibits higher affinity for the reduced folate carrier type 1 (RFC-1), enhancing cellular uptake in tumors with overexpressed RFC-1 receptors. This selectivity improves cytotoxicity in malignant cells while potentially sparing normal tissues . Methodologically, its efficacy is validated via in vitro assays measuring DHFR inhibition and competitive binding studies comparing RFC-1 affinity across antifolates.
Q. What clinical trial designs have been used to evaluate this compound’s efficacy in relapsed/refractory lymphomas?
The pivotal PROPEL study (PDX-008) was a non-randomized, single-arm, open-label Phase II trial that established this compound’s monotherapy efficacy in peripheral T-cell lymphoma (PTCL). Key endpoints included overall response rate (ORR: 29% per central review) and duration of response (median 10.1 months). Limitations of this design (e.g., lack of comparator arm) were addressed in follow-up studies like PDX-009, a Phase I/II trial combining this compound with gemcitabine, which used a 3+3 dose-escalation model to determine maximum tolerated dose (MTD) .
Q. How is this compound’s safety profile characterized in clinical settings?
Common adverse events (Grade ≥3) include mucositis (22%), thrombocytopenia (22%), and neutropenia (14%). Safety assessments in trials like PROPEL relied on CTCAE criteria, with dose adjustments (e.g., vitamin B12/folate supplementation) to mitigate toxicity. Real-world retrospective analyses corroborate these findings but note variability in tolerability based on patient comorbidities .
Advanced Research Questions
Q. How can preclinical data on this compound’s synergy with other agents inform clinical trial design?
Preclinical studies in NHL cell lines demonstrated schedule-dependent synergy between this compound and gemcitabine, attributed to sequential inhibition of nucleotide synthesis pathways. This informed PDX-009’s Phase I design, where this compound was administered 24 hours before gemcitabine to maximize synergy. However, clinical translation showed limited efficacy (ORR: 15% in Phase IIa), highlighting the need for pharmacodynamic biomarkers to optimize scheduling .
Q. What methodological challenges arise when repurposing this compound for COVID-19 treatment?
Computational screening identified this compound as a potent SARS-CoV-2 inhibitor (EC50: 0.008 µM vs. remdesivir’s EC50: 1.65 µM). In vitro validation used Vero E6 cells infected with SARS-CoV-2, with viral load quantified via RT-PCR. Challenges include reconciling its high cytotoxicity (peak plasma concentration = 10.5 µM) with therapeutic index requirements and designing adaptive clinical trials to assess antiviral vs. toxic effects .
Q. How do real-world efficacy data for this compound compare with controlled trial outcomes?
A multicenter retrospective analysis of relapsed/refractory PTCL patients (n=109) reported lower ORR (15%) vs. PROPEL (29%), attributed to heterogeneous prior therapies and poorer baseline performance status. Methodologically, such studies use propensity scoring to adjust for confounding variables but remain limited by selection bias, underscoring the need for registry-based prospective cohorts .
Q. What strategies address contradictions between preclinical and clinical data for this compound combinations?
Despite preclinical synergy with carboplatin in ovarian cancer models, Phase I/II trials (e.g., carboplatin AUC5 + this compound) achieved only modest efficacy (median PFS: 7.2 months). Discrepancies may stem from tumor microenvironment factors or folate pathway redundancy. Current strategies include integrating patient-derived xenografts (PDXs) to model resistance mechanisms and using functional imaging (e.g., FDG-PET) to assess early metabolic response .
Q. How are pharmacogenomic factors incorporated into this compound research?
RFC-1 expression and polymorphisms in DHFR and thymidylate synthase (TYMS) are explored as predictive biomarkers. For example, RNA-seq profiling in PTCL patients correlates RFC-1 mRNA levels with response duration. However, validation requires multicenter consortia to aggregate sufficient samples, given PTCL’s rarity .
Methodological Recommendations
- For combination trials : Prioritize sequential dosing guided by preclinical synergy studies and incorporate biomarker-driven patient stratification.
- For repurposing studies : Use physiologically based pharmacokinetic (PBPK) modeling to balance antiviral efficacy and toxicity .
- For real-world data : Apply standardized RECIST criteria across retrospective cohorts to reduce heterogeneity in response assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
